N-[(2-methoxyphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide is a synthetic organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of 2-methoxybenzylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of N-[(2-methoxyphenyl)methyl]amine.
Substitution: Formation of substituted oxamides with various functional groups.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzymatic activity by binding to the active site or modulate receptor function by interacting with allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-phenylmethacrylamide: Similar in structure but lacks the methoxy and trifluoromethyl groups.
2-methoxyphenyl isocyanate: Contains the methoxy group but differs in its functional group and reactivity.
Indole derivatives: Share aromatic characteristics but have different core structures and biological activities.
Uniqueness
N-[(2-methoxyphenyl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-25-14-8-3-2-5-11(14)10-21-15(23)16(24)22-13-7-4-6-12(9-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYOBVHSWZSIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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